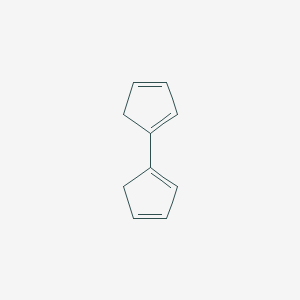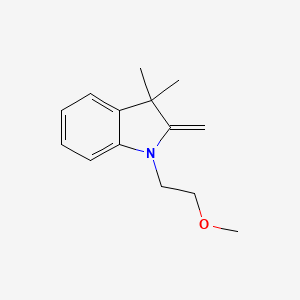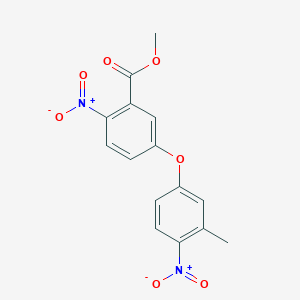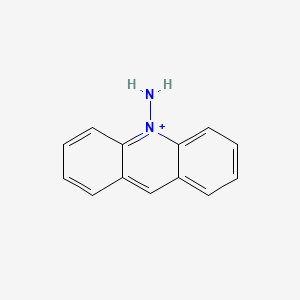![molecular formula C8H21NOSi B14654201 N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine CAS No. 53677-54-6](/img/structure/B14654201.png)
N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with a methoxy(dimethyl)silyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine typically involves the reaction of butan-1-amine with a methoxy(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Butan-1-amine+Methoxy(dimethyl)silyl chloride→N-[Methoxy(dimethyl)silyl]methylbutan-1-amine+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The silyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The amine group can be oxidized to form corresponding oxides or imines.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkylating agents in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield silyl ethers or other substituted amines, while oxidation and reduction reactions can produce a variety of nitrogen-containing compounds.
Scientific Research Applications
N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of silyl-protected amines and other functionalized compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine involves its ability to act as a nucleophile due to the presence of the amine group. The silyl group can stabilize the intermediate species formed during reactions, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- N,N-Dimethylbutan-1-amine
- N-(Trimethylsilylmethyl)butan-1-amine
Uniqueness
N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine is unique due to the presence of both methoxy and dimethylsilyl groups, which impart distinct reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
53677-54-6 |
|---|---|
Molecular Formula |
C8H21NOSi |
Molecular Weight |
175.34 g/mol |
IUPAC Name |
N-[[methoxy(dimethyl)silyl]methyl]butan-1-amine |
InChI |
InChI=1S/C8H21NOSi/c1-5-6-7-9-8-11(3,4)10-2/h9H,5-8H2,1-4H3 |
InChI Key |
UGWSYWQTCQRBLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC[Si](C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



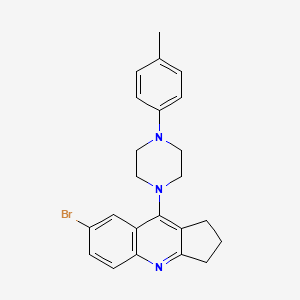
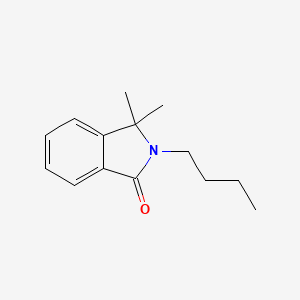

![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
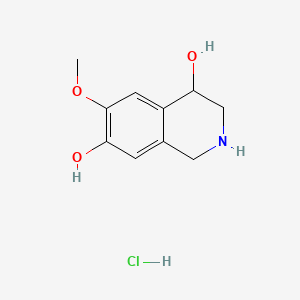
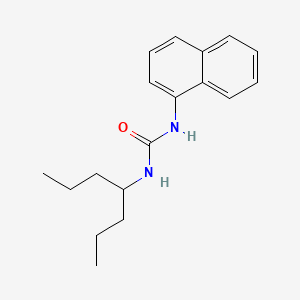
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
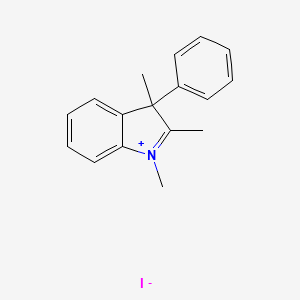
![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)
